molecular formula C18H19F3N4O2 B2987304 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946248-13-1

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2987304
CAS No.: 946248-13-1
M. Wt: 380.371
InChI Key: DJJDFDSJQZRQGE-UHFFFAOYSA-N
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Description

This compound features a piperazine-linked methanone scaffold with a 6-methoxy-2-methylpyrimidin-4-yl group and a 4-(trifluoromethyl)phenyl moiety. The pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-3-5-14(6-4-13)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDFDSJQZRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H22N4O2C_{21}H_{22}N_{4}O_{2} and a molecular weight of 362.4 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
CAS Number1021074-78-1
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Fluorophenyl Intermediate : Starting with 3-fluorobenzaldehyde, it undergoes reactions to form the fluorophenyl component.
  • Piperazine Derivative Formation : The fluorophenyl intermediate is reacted with piperazine to yield the piperazinyl intermediate.
  • Pyrimidine Derivative Formation : The piperazinyl intermediate is further reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity, potentially leading to increased inhibition of target enzymes.

Enzyme Inhibition Studies

Research indicates that derivatives of similar structures exhibit moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. For instance, compounds featuring similar functional groups have been shown to inhibit COX-2 and LOX activities effectively .

Cytotoxicity

In vitro studies have suggested that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of electron-withdrawing groups like trifluoromethyl enhances these cytotoxic properties .

Case Studies

  • Study on COX and LOX Inhibition : A study demonstrated that compounds with similar structures had IC50 values indicating moderate inhibition against COX-2 (IC50 = 19.2 μM) and lipoxygenases . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of related compounds against MCF-7 cells, revealing significant growth inhibition at specific concentrations . The results support the hypothesis that structural modifications can enhance biological activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50 (μM) against COX-2IC50 (μM) against AChE
(3-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin)19.210.4
(2-Chloro-4-fluorophenyl)(piperazin)24.318.1

This table illustrates how variations in substituents affect the inhibitory potency against different biological targets.

Comparison with Similar Compounds

Pyrimidine Ring Modifications

  • (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (): Replaces the methoxy group with a chloro substituent. IR data (C=O at 1651.8 cm⁻¹) and NMR signals (δ 7.80 ppm for aromatic protons) indicate similar carbonyl and aromatic environments to the target compound .
  • (4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methanone (): Substitutes the methoxy and methyl groups with a pyrazole ring. This modification introduces additional hydrogen-bonding sites but may reduce steric bulk, affecting membrane permeability .

Phenyl Ring Modifications

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Replaces the trifluoromethylphenyl group with a thiophene ring.
  • (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (): Incorporates a hydroxyl group on the phenyl ring, improving aqueous solubility (melting point: 176–177°C) but reducing blood-brain barrier penetration compared to the trifluoromethyl analog .

Physicochemical Properties

Compound Melting Point (°C) Rf Value Lipophilicity (LogP)* Key Functional Groups
Target Compound Not reported ~3.5 (estimated) Methoxy, Trifluoromethyl
(4-Hydroxyphenyl)piperazine analog 176–177 0.44 ~2.1 Hydroxyl, Trifluoromethyl
Thiophen-2-yl derivative Not reported ~2.8 Thiophene, Trifluoromethyl
Chloropyrimidine analog Not reported ~3.9 Chloro, Trifluoromethyl

*LogP estimated using fragment-based methods.

Pharmacological and Toxicological Insights

  • Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation, as seen in analogs from and .
  • Methoxy vs.
  • Thiophene vs. Pyrimidine : Thiophene-containing compounds () show higher CYP3A4 inhibition risks due to sulfur-mediated interactions, whereas pyrimidines are more metabolically inert .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrimidinyl-piperazine moiety can be coupled to the trifluoromethylphenyl methanone core using Buchwald-Hartwig amination or Ullmann-type reactions. Optimization involves:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for improved coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity (>95%) .
    Yield improvements (up to 92% in analogs) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperazine to aryl halide) and inert atmospheres .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120–125 ppm in 19F NMR), and piperazine protons (δ ~2.5–3.5 ppm). Coupling patterns confirm pyrimidine ring substitution .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C24H23F3N4O2).
  • Elemental Analysis : Confirm C, H, N content (e.g., calculated C% 61.71 vs. observed 61.67) .

Advanced: How does the trifluoromethyl group influence physicochemical properties and target binding?

Methodological Answer:
The -CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic stability : Reduces oxidative metabolism in liver microsomes due to fluorine’s electron-withdrawing effects.
  • Target affinity : Stabilizes hydrophobic interactions in enzyme active sites (e.g., kinases or GPCRs). Computational docking (e.g., AutoDock Vina) can map binding poses, while isothermal titration calorimetry (ITC) quantifies ΔG changes .

Advanced: How can low aqueous solubility be addressed during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Prepare buffered solutions (pH 7.4) with surfactants (e.g., Tween-80).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cell culture .

Advanced: How to resolve discrepancies between crystallographic data and computational models?

Methodological Answer:

  • Validate crystallography : Compare experimental XRD bond lengths/angles (e.g., C-N piperazine bonds ~1.45 Å) with density functional theory (DFT)-optimized structures.
  • Check symmetry : Ensure space group assignments (e.g., P21/c) match observed diffraction patterns. Discrepancies >0.05 Å may indicate protonation state differences or solvent inclusion .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET for kinases.
  • Cell viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Receptor binding : Radioligand displacement in GPCR-expressing membranes (e.g., 5-HT2A) .

Advanced: How to analyze structure-activity relationships (SAR) for pyrimidine ring modifications?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (Br, Cl) or methyl groups at pyrimidine C-2/C-6.
  • Activity profiling : Compare IC50 values in dose-response curves. For example, bromine at C-4 increases kinase inhibition by 3-fold vs. methyl groups .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Identify major metabolites via LC-MS/MS.
  • Structural tweaks : Replace labile methoxy groups with deuterated analogs or bioisosteres (e.g., ethoxy, cyclopropylmethoxy).
  • Prodrug design : Introduce ester moieties for sustained release .

Basic: How to validate purity and analytical method reproducibility?

Methodological Answer:

  • HPLC : Use C18 columns (e.g., Chromolith) with UV detection (λ = 254 nm). Retention times should match standards within ±0.2 min.
  • Batch consistency : Perform triplicate runs with RSD <2% for peak area.
  • Elemental analysis : Confirm ≤0.3% deviation from calculated values .

Advanced: How to address conflicting bioactivity data across studies?

Methodological Answer:

  • Replicate conditions : Standardize assay parameters (e.g., cell passage number, serum concentration).
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Meta-analysis : Pool data from ≥3 independent studies; exclude outliers via Grubbs’ test. Evidence from randomized block designs (e.g., split-plot ANOVA) improves reproducibility .

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